molecular formula C18H31N3O B10911158 N-(4-tert-butylcyclohexyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-(4-tert-butylcyclohexyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10911158
M. Wt: 305.5 g/mol
InChI Key: BGISNLJQHIQVAQ-UHFFFAOYSA-N
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Description

N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced through a Grignard reaction, where tert-butyl magnesium chloride reacts with a suitable electrophile.

    Final Assembly: The final step involves coupling the synthesized intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. Catalysts such as Raney nickel or rhodium-carbon can be used to optimize the reaction conditions and achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of a pyrazole ring with a tert-butyl and cyclohexyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H31N3O

Molecular Weight

305.5 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H31N3O/c1-7-21-13(3)16(12(2)20-21)17(22)19-15-10-8-14(9-11-15)18(4,5)6/h14-15H,7-11H2,1-6H3,(H,19,22)

InChI Key

BGISNLJQHIQVAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2CCC(CC2)C(C)(C)C)C

Origin of Product

United States

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